N-benzyl-N-(2-phenylethyl)carbamoyl chloride
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Overview
Description
N-benzyl-N-(2-phenylethyl)carbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides These compounds are characterized by the presence of a carbamoyl group (–CONH–) attached to a chloride atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-N-(2-phenylethyl)carbamoyl chloride can be synthesized through several methods. One common approach involves the reaction of N-benzyl-N-(2-phenylethyl)amine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the product. The reaction can be represented as follows:
N-benzyl-N-(2-phenylethyl)amine+COCl2→N-benzyl-N-(2-phenylethyl)carbamoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(2-phenylethyl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding carbamates, ureas, or thiocarbamates.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form N-benzyl-N-(2-phenylethyl)amine and carbon dioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to hydrolyze the compound.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Carbamates: Formed by reaction with alcohols.
Ureas: Formed by reaction with amines.
Thiocarbonates: Formed by reaction with thiols.
Amines: Formed by reduction or hydrolysis.
Scientific Research Applications
N-benzyl-N-(2-phenylethyl)carbamoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-phenylethyl)carbamoyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(2-phenylethyl)amine: The parent amine from which the carbamoyl chloride is derived.
N-benzylcarbamoyl chloride: A simpler carbamoyl chloride with a benzyl group.
N-phenylethylcarbamoyl chloride: A related compound with a phenylethyl group.
Uniqueness
N-benzyl-N-(2-phenylethyl)carbamoyl chloride is unique due to the presence of both benzyl and phenylethyl groups, which can influence its reactivity and applications. The combination of these groups can provide specific steric and electronic properties that make the compound suitable for particular synthetic and research purposes.
Properties
Molecular Formula |
C16H16ClNO |
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Molecular Weight |
273.75 g/mol |
IUPAC Name |
N-benzyl-N-(2-phenylethyl)carbamoyl chloride |
InChI |
InChI=1S/C16H16ClNO/c17-16(19)18(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2 |
InChI Key |
KIRAFMVAYJQONQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
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